molecular formula C5H11ClFN B1532531 3-Fluoro-3-methylpyrrolidine hydrochloride CAS No. 1427380-91-3

3-Fluoro-3-methylpyrrolidine hydrochloride

Cat. No.: B1532531
CAS No.: 1427380-91-3
M. Wt: 139.6 g/mol
InChI Key: LDRLKNIQCYFPMH-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylpyrrolidine hydrochloride is a fluorinated organic compound with the molecular formula C5H11ClFN It is a hydrochloride salt derived from 3-fluoro-3-methylpyrrolidine, a cyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-3-methylpyrrolidine hydrochloride typically involves the fluorination of 3-methylpyrrolidine. One common method is the reaction of 3-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield fluorinated pyrrolidone derivatives.

  • Reduction: Reduction reactions can produce reduced pyrrolidine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidine compounds.

Scientific Research Applications

3-Fluoro-3-methylpyrrolidine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and material science.

  • Biology: The compound can be used to study the biological activity of fluorinated molecules and their interactions with biological targets.

  • Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-fluoro-3-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The fluorine atom in the compound can enhance the binding affinity and selectivity of the resulting drug molecules.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may interact with enzymes involved in various biochemical processes.

  • Receptors: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • 3-Fluoropyrrolidine

  • 3-Methylpyrrolidine

  • 3,3-Difluoropyrrolidine

  • 3-Fluoro-4-methylpyrrolidine

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Properties

IUPAC Name

3-fluoro-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLKNIQCYFPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-91-3
Record name Pyrrolidine, 3-fluoro-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-3-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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